molecular formula C18H19N3O2S B12034936 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 477730-98-6

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12034936
CAS No.: 477730-98-6
M. Wt: 341.4 g/mol
InChI Key: VKWDTARLSGRUHY-UDWIEESQSA-N
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Description

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C18H19N3O2S It is known for its unique chemical structure, which includes an ethylamino group, a carbothioyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a 2-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps. One common method includes the reaction of ethylamine with a suitable carbothioyl chloride to form the ethylamino carbothioyl intermediate. This intermediate is then reacted with a carbohydrazide derivative to form the carbohydrazonoyl group. Finally, this intermediate is coupled with 2-methylbenzoic acid or its derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

    Substitution: The phenyl ring and the benzoate moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or benzoate moiety.

Scientific Research Applications

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: While not widely used industrially, it may have applications in the development of specialized materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The ethylamino and carbothioyl groups can form hydrogen bonds or other interactions with enzymes or receptors, potentially modulating their activity. The carbohydrazonoyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate
  • 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-iodobenzoate
  • 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific combination of functional groups and its potential reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable subject for research.

Properties

CAS No.

477730-98-6

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C18H19N3O2S/c1-3-19-18(24)21-20-12-14-8-10-15(11-9-14)23-17(22)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3,(H2,19,21,24)/b20-12+

InChI Key

VKWDTARLSGRUHY-UDWIEESQSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C

Origin of Product

United States

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